4-Nitrotriazol-1-amine
Description
4-Nitrotriazol-1-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a nitro (-NO₂) group at position 4 and an amine (-NH₂) group at position 1. Triazoles are valued for their stability, hydrogen-bonding capacity, and versatility in drug design, particularly in anticancer and antimicrobial applications .
Properties
CAS No. |
175916-82-2 |
|---|---|
Molecular Formula |
C2H3N5O2 |
Molecular Weight |
129.08 g/mol |
IUPAC Name |
4-nitrotriazol-1-amine |
InChI |
InChI=1S/C2H3N5O2/c3-6-1-2(4-5-6)7(8)9/h1H,3H2 |
InChI Key |
ZNQXKSGATFJHGW-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(N=NN1N)[N+](=O)[O-] |
Synonyms |
1H-1,2,3-Triazol-1-amine,4-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structure : The triazole ring is substituted with a 2-nitrophenyl group at position 1 and a benzothiazole moiety at position 4, with an amine at position 5 .
- Synthesis : Prepared via Huisgen 1,3-dipolar cycloaddition between 2-nitrophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile, achieving high yields (82–97%) .
- Applications : Investigated for antiproliferative properties and as a precursor for polycyclic derivatives .
N-Nitro-1H-1,2,4-triazol-3-amine
- Structure : A 1,2,4-triazole derivative with a nitro group at position 1 and an amine at position 3 .
- Characterization : Mass spectrometry data (NIST MS: 255064) confirm its molecular identity, though biological data are unavailable .
- Key Difference : The 1,2,4-triazole scaffold alters ring stability and electronic properties compared to 1,2,3-triazoles.
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
- Structure : A pyrazole analog with nitro and amine substituents, structurally distinct from triazoles but relevant for comparison of nitro-amine motifs .
- Synthesis : Prepared via alkylation and nitration steps, highlighting methods transferable to triazole systems .
Physicochemical Properties
Key Observations :
- Nitro groups reduce electron density, increasing reactivity toward nucleophiles .
- Benzothiazole and aryl substituents enhance π-π stacking, improving binding to biological targets .
Comparative Efficacy :
- Nitro-substituted triazoles exhibit superior activity over non-nitrated analogs due to enhanced electrophilicity and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
